molecular formula C15H20N2O2 B8647302 methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate

methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate

Cat. No.: B8647302
M. Wt: 260.33 g/mol
InChI Key: FZTYHUQYOISLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate is a synthetic organic compound that belongs to the class of tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Carbamate Formation: The final step involves the reaction of the tetrahydropyridine derivative with methyl isocyanate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine: Similar structure but lacks the carbamate group.

    methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate N-oxide: An oxidized derivative of the compound.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamate group, in particular, enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate

InChI

InChI=1S/C15H20N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7H,8-11H2,1-2H3,(H,16,18)

InChI Key

FZTYHUQYOISLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)CC2=CC=CC=C2)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (4.4 g, 116 mmol, 1.20 equiv.) was added in several batches to a solution of 1-benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide (35 g, 104 mmol, 1.00 equiv.) in methanol (300 mL). The resulting solution was stirred at ambient temperature for about 16 hours, and then water (200 mL) was added. After concentrating the mixture in vacuo, standard extractive workup with ether (3×200 mL) gave a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow solid (18 g; yield=66%). LC-MS: m/z=261 (M+H)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
66%

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